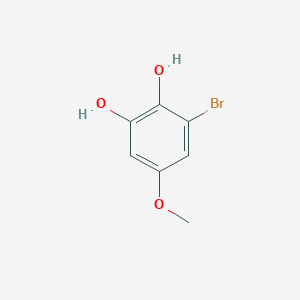![molecular formula C10H15ClFNO B13710463 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluoroethoxy group attached to the phenyl ring, which is further connected to an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride typically involves the reaction of 4-(2-Fluoroethoxy)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethylamine chain. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neural signaling pathways. The exact molecular pathways involved are still under investigation, but the presence of the fluoroethoxy group is believed to play a crucial role in its activity.
類似化合物との比較
Similar Compounds
- 2-(4-Fluorophenyl)ethylamine Hydrochloride
- 4-(2-Fluoroethoxy)benzaldehyde
- 2-(4-Methoxyphenyl)ethylamine Hydrochloride
Uniqueness
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride is unique due to the presence of the fluoroethoxy group, which imparts distinct physicochemical properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H15ClFNO |
|---|---|
分子量 |
219.68 g/mol |
IUPAC名 |
2-[4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c11-6-8-13-10-3-1-9(2-4-10)5-7-12;/h1-4H,5-8,12H2;1H |
InChIキー |
ZTBMAVDQUYZWSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCN)OCCF.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


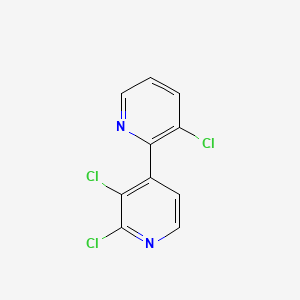

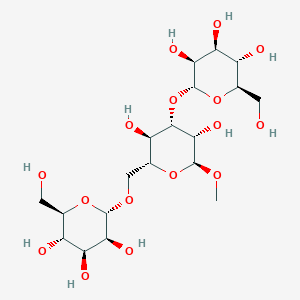

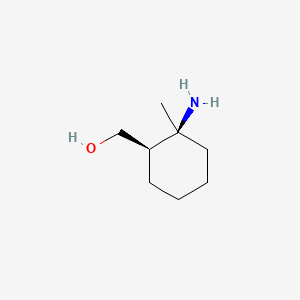
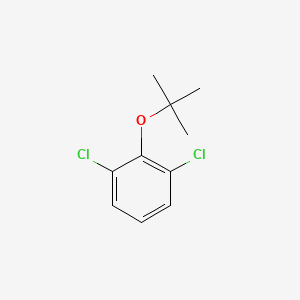
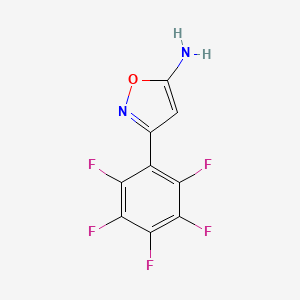
![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)


![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)


